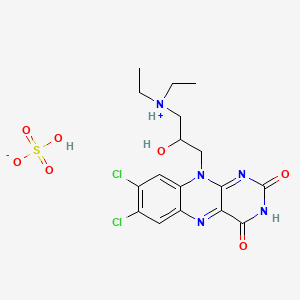
7,8-Dichloro-10-(3-(diethylamino)-2-hydroxypropyl)isoalloxazines ulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,8-Dichloro-10-(3-(diethylamino)-2-hydroxypropyl)isoalloxazines sulfate is a complex organic compound that belongs to the isoalloxazine family. Isoalloxazines are known for their diverse biological activities and are often used in various scientific research fields. This particular compound is characterized by the presence of dichloro and diethylamino groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-Dichloro-10-(3-(diethylamino)-2-hydroxypropyl)isoalloxazines sulfate typically involves multiple steps, starting from readily available precursors. The key steps include:
Chlorination: Introduction of chlorine atoms at the 7 and 8 positions of the isoalloxazine ring.
Alkylation: Attachment of the diethylamino group to the 10th position.
Hydroxylation: Introduction of a hydroxyl group to the propyl chain.
These reactions are usually carried out under controlled conditions, such as specific temperatures, pH levels, and the presence of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Quality control measures are implemented to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
7,8-Dichloro-10-(3-(diethylamino)-2-hydroxypropyl)isoalloxazines sulfate undergoes various chemical reactions, including:
Oxidation: Conversion of the hydroxyl group to a carbonyl group.
Reduction: Reduction of the dichloro groups to form dihydro derivatives.
Substitution: Replacement of the chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles such as amines, thiols.
Major Products
The major products formed from these reactions include various derivatives of the original compound, each with distinct chemical and biological properties.
Scientific Research Applications
7,8-Dichloro-10-(3-(diethylamino)-2-hydroxypropyl)isoalloxazines sulfate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7,8-Dichloro-10-(3-(diethylamino)-2-hydroxypropyl)isoalloxazines sulfate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biochemical pathways involved. The presence of the diethylamino group enhances its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 7,8-Dichloro-10-(2-(diethylamino)ethyl)isoalloxazine hydrochloride
- 7,8-Dichloro-10-(2-(dimethylamino)ethyl)isoalloxazine sulfate
Uniqueness
Compared to similar compounds, 7,8-Dichloro-10-(3-(diethylamino)-2-hydroxypropyl)isoalloxazines sulfate is unique due to the presence of the hydroxyl group on the propyl chain, which can significantly influence its chemical reactivity and biological activity. This structural feature may enhance its solubility, stability, and interaction with biological targets, making it a valuable compound for various research applications.
Properties
CAS No. |
93405-68-6 |
|---|---|
Molecular Formula |
C17H21Cl2N5O7S |
Molecular Weight |
510.3 g/mol |
IUPAC Name |
[3-(7,8-dichloro-2,4-dioxobenzo[g]pteridin-10-yl)-2-hydroxypropyl]-diethylazanium;hydrogen sulfate |
InChI |
InChI=1S/C17H19Cl2N5O3.H2O4S/c1-3-23(4-2)7-9(25)8-24-13-6-11(19)10(18)5-12(13)20-14-15(24)21-17(27)22-16(14)26;1-5(2,3)4/h5-6,9,25H,3-4,7-8H2,1-2H3,(H,22,26,27);(H2,1,2,3,4) |
InChI Key |
ZYQRAKBBYCLATO-UHFFFAOYSA-N |
Canonical SMILES |
CC[NH+](CC)CC(CN1C2=CC(=C(C=C2N=C3C1=NC(=O)NC3=O)Cl)Cl)O.OS(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



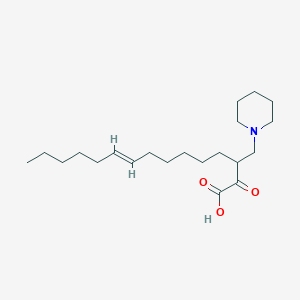

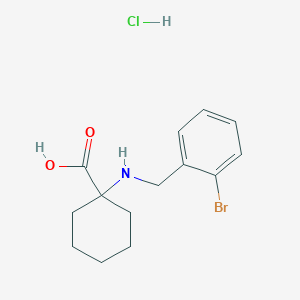
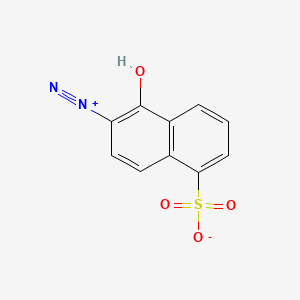
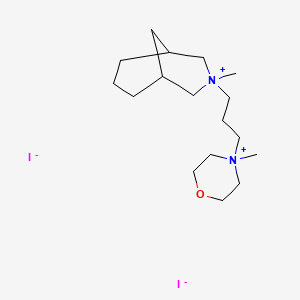
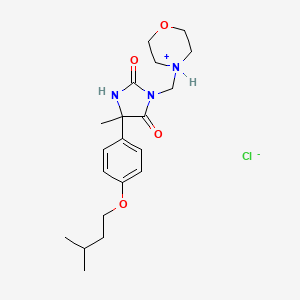
![copper;N'-[2-(2-aminoethylamino)ethyl]ethane-1,2-diamine;dichloride](/img/structure/B13779655.png)


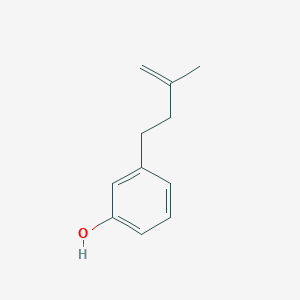
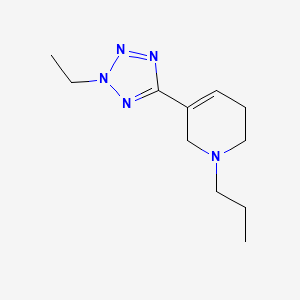
![5-[N-(1-benzylpiperidin-4-yl)-C-methylcarbonimidoyl]-6-hydroxy-1H-pyrimidine-2,4-dione](/img/structure/B13779675.png)
![4-[(4-Methylidenecyclohexyl)methoxy]-4-oxobutanoic acid](/img/structure/B13779690.png)
